molecular formula C19H21F3N6OS B2451631 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 941896-33-9

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2451631
CAS No.: 941896-33-9
M. Wt: 438.47
InChI Key: CHYCHKWAJBDPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a chemically complex compound of significant interest in various fields. This compound features a pyrazolopyrimidine core, a prominent structure in many pharmacologically active substances. Its unique structure and chemical properties make it a valuable subject in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available materials. Key steps often include:

  • Formation of Pyrazolopyrimidine Core: : The initial step might involve the formation of the pyrazolopyrimidine core through cyclization reactions.

  • Introduction of Functional Groups:

  • Final Assembly: : The final step combines the intermediate compounds with benzoylation agents to form the desired product.

Industrial Production Methods

Industrial production of this compound may leverage advanced techniques like continuous flow chemistry to enhance yield and purity. This method allows precise control over reaction parameters, thereby reducing impurities and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : Where oxidizing agents like hydrogen peroxide may convert specific functional groups.

  • Reduction: : Using reducing agents such as lithium aluminum hydride for specific reductions.

  • Substitution: : Particularly nucleophilic substitution reactions, due to the presence of functional groups like trifluoromethyl.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetonitrile, dimethylformamide.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

Depending on the reaction, products vary from simple derivatives to more complex compounds, retaining the core structure but modifying peripheral functional groups.

Scientific Research Applications

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide has applications across several fields:

  • Chemistry: : As a building block in organic synthesis and a subject of structural studies.

  • Biology: : Investigated for potential biochemical interactions and cellular effects.

  • Medicine: : Explored for therapeutic potential, particularly in targeting specific molecular pathways.

  • Industry: : Used in the development of specialty chemicals and potential pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. Typically, it may:

  • Bind to Enzymes or Receptors: : Modulating their activity.

  • Influence Cellular Pathways: : Affecting biochemical signaling and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Compounds such as:

  • N-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide

  • N-(2-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methylbenzamide

Uniqueness

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide's distinctiveness lies in the combination of its trifluoromethyl and isopropylamino groups, influencing its reactivity and potential biological activity uniquely compared to its analogs.

This should cover all your points. What's next on your agenda?

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N6OS/c1-11(2)25-15-13-10-24-28(16(13)27-18(26-15)30-3)9-8-23-17(29)12-6-4-5-7-14(12)19(20,21)22/h4-7,10-11H,8-9H2,1-3H3,(H,23,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYCHKWAJBDPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.